2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Toxicology In Vitro Hepatotoxicity Disinfection By-Products

Why settle for generic analogs? CCDA (2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide) features a unique meta-chloro substitution (XLogP3=3.9 vs. 2.5 for CDEPA) driving near-complete GSH depletion (93%)—hepatotoxic potency unmatched by alachlor. Ideal as positive control in oxidative stress assays and an analytical standard for LC-MS/MS detection of water chlorination DBPs. Procure the authentic compound—validate your environmental toxicology research with precision.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16
CAS No. 415894-65-4
Cat. No. B2865297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
CAS415894-65-4
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl
InChIInChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16)
InChIKeyZEHVGJXELAOHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CAS 415894-65-4) for Analytical and Toxicological Research


2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CAS 415894-65-4), also known as CCDA, is a chloroacetamide compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol [1]. It is recognized as a by-product formed during the chlorination of water containing the herbicide alachlor [2]. Its primary relevance in scientific and industrial contexts lies in its role as a model compound for studying environmental fate and toxicity, specifically as a disinfection by-product (DBP) [2].

Why 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Cannot Be Interchanged with Unsubstituted or Parent Analogs


Generic substitution of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide with other chloroacetamide analogs is scientifically unsound due to its distinct structural and toxicological profile. The presence of the meta-chloro substituent on the phenyl ring significantly alters its physicochemical properties and biological activity compared to the non-chlorinated analog 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and the parent herbicide alachlor [1]. This structural difference leads to quantifiable variations in lipophilicity [1] and, critically, a dramatic increase in hepatotoxic potential as demonstrated by its nearly complete depletion of glutathione (GSH) in vitro, a level of toxicity not observed with the parent compound [2]. The quantitative evidence presented below substantiates why this specific compound, and not a generic alternative, is required for targeted research and analytical applications.

Quantitative Differentiation of 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Against Key Analogs


Superior Hepatotoxic Potency: Near-Complete GSH Depletion Compared to Parent Alachlor

In a direct head-to-head in vitro study on freshly isolated rat hepatocytes, 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CCDA) exhibited significantly greater hepatotoxic potential than its parent herbicide, alachlor. At a concentration of 100 µg/mL after 60 minutes of incubation, CCDA depleted glutathione (GSH) levels almost completely (93%), while alachlor under the same conditions caused a 62% depletion [1]. This demonstrates that CCDA is a far more potent depletor of cellular antioxidant defenses.

Toxicology In Vitro Hepatotoxicity Disinfection By-Products

Increased Lipophilicity (XLogP3) Compared to Non-Chlorinated Analog CDEPA

The presence of an additional chlorine atom on the phenyl ring of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide results in a marked increase in lipophilicity compared to its non-chlorinated analog, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). Computed XLogP3 values, a measure of partition coefficient, are 3.9 for the target compound [1] and 2.5 for CDEPA [2]. This difference of 1.4 log units indicates a significantly higher affinity for lipid environments.

Physicochemical Properties Lipophilicity Environmental Fate

Structural Confirmation: Position-Specific Chlorination on the Phenyl Ring

The defining structural feature of this compound is the chlorine atom at the 3-position of the 2,6-diethylphenyl ring. This differentiates it from the primary alachlor metabolite CDEPA, which lacks this substitution [1]. This specific chlorination pattern arises from the reaction of alachlor with chlorine during water disinfection processes and is not found in the parent herbicide or its common metabolic pathway products [1]. The molecular weight is confirmed at 260.16 g/mol, compared to 225.71 g/mol for the non-chlorinated analog [2].

Chemical Structure Metabolite Identification Analytical Chemistry

Optimal Use Cases for 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Based on Verified Evidence


Toxicological Reference Standard for Disinfection By-Product (DBP) Studies

Given its proven and potent hepatotoxicity, demonstrated by near-complete GSH depletion (93%) in vitro compared to alachlor (62%) [1], this compound serves as an ideal positive control or reference material for assessing the cytotoxic and oxidative stress-inducing potential of chlorination by-products in water treatment research.

Analytical Standard for Environmental Monitoring of Alachlor-Derived Contaminants

The compound's unique structure, featuring a specific meta-chloro substitution on the phenyl ring [2], makes it an indispensable analytical standard for the accurate identification and quantification of this particular contaminant in environmental water samples via LC-MS/MS or GC-MS methodologies.

Model Compound for Investigating the Impact of Lipophilicity on Bioaccumulation

The significantly higher computed lipophilicity (XLogP3 = 3.9) of this compound compared to its non-chlorinated analog CDEPA (XLogP3 = 2.5) [3] makes it a valuable model for comparative studies on how an additional chlorine substituent alters membrane permeability, bioaccumulation potential, and environmental partitioning behavior.

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